molecular formula C9H18N2 B1465546 (3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1046788-80-0

(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B1465546
CAS RN: 1046788-80-0
M. Wt: 154.25 g/mol
InChI Key: VJSUDAXXXXTREH-IUCAKERBSA-N
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Description

“(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine” includes a pyrrole ring and a pyrazine ring . It contains a total of 35 atoms, including 22 Hydrogen atoms, 11 Carbon atoms, and 2 Nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine” include a density of 1.3±0.1 g/cm3, a boiling point of 487.6±38.0 °C at 760 mmHg, and a molar refractivity of 58.2±0.4 cm3 .

Mechanism of Action

The exact mechanism of action of “(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine” is not clearly recognized .

Safety and Hazards

“(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine” is classified as Acute Tox. 1 Dermal - Eye Irrit. 2. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Pyrrolopyrazine derivatives, including “(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine”, have shown potential in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . Therefore, they are an attractive scaffold for drug discovery research . Further studies are needed to understand their action mechanisms and to design and synthesize new leads to treat various diseases .

properties

IUPAC Name

(3S,8aS)-3-ethyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-8-7-11-5-3-4-9(11)6-10-8/h8-10H,2-7H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSUDAXXXXTREH-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC[C@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine

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